molecular formula C15H16FN B1420128 Ethyl[(4-fluorophenyl)(phenyl)methyl]amine CAS No. 1019384-92-9

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine

Cat. No.: B1420128
CAS No.: 1019384-92-9
M. Wt: 229.29 g/mol
InChI Key: BFCISJPDGDUEJG-UHFFFAOYSA-N
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Description

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further bonded to a 4-fluorophenyl and a phenyl group. This compound is known for its strong pungent odor and is used in various applications, including as an intermediate in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with phenylmagnesium bromide to form 4-fluorophenyl(phenyl)methanol. This intermediate is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl[(4-fluorophenyl)(phenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl[(4-fluorophenyl)(phenyl)methyl]amine involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Biological Activity

Ethyl[(4-fluorophenyl)(phenyl)methyl]amine (EFPMA) is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of EFPMA, including its interactions with biological receptors, synthesis methods, and relevant case studies.

Chemical Structure and Properties

EFPMA is characterized by its amine functional group and a complex structure involving both fluorinated and phenyl groups. Its molecular formula includes carbon, hydrogen, fluorine, and nitrogen atoms, which contribute to its unique chemical behavior. The presence of the fluorine atom enhances its binding affinity for specific biological targets, particularly in neurological applications.

Dopamine Transporter Interaction

EFPMA has shown potential as a ligand for dopamine transporters, which are crucial in modulating dopaminergic signaling pathways. This interaction suggests possible applications in treating neurological disorders such as Parkinson's disease and depression. The fluorinated phenyl group increases the compound's selectivity and affinity for these receptors, making it a candidate for further pharmaceutical development.

Synthesis of Active Compounds

In medicinal chemistry, EFPMA has been utilized in the synthesis of various derivatives, including pyrrole derivatives through a one-pot reaction method. This approach has led to the formation of more active compounds with potential therapeutic applications. Additionally, EFPMA serves as an intermediate in the preparation of ortho-metalated primary phenethylamines, which can form complexes containing six-membered palladacycles.

Comparative Analysis with Similar Compounds

To understand EFPMA's unique properties better, a comparison with structurally similar compounds is useful:

Compound Name Structure Characteristics Unique Features
4-FluorobenzylamineContains a fluorobenzene moietySimpler structure; lacks additional phenyl group
DiphenylmethylamineTwo phenyl groups attached to a central carbonLacks fluorine; different electronic properties
N,N-Dimethyl-4-fluorobenzamideContains a fluorinated benzamide structureAmide functional group alters reactivity
1-(4-Fluorophenyl)-N-methylmethanamineSimilar amine structure but with methyl substitutionMethyl group influences steric hindrance

EFPMA stands out due to its combination of both fluorinated and phenolic functionalities, enhancing its biological activity compared to these similar compounds.

Research Findings

Recent studies have highlighted several aspects of EFPMA's biological activity:

Case Studies

Although specific case studies focusing solely on EFPMA are scarce, related research provides insights into the compound's potential therapeutic applications:

  • Neurological Applications : Studies involving similar compounds suggest that modifications to the amine structure can enhance neuroprotective effects or reduce side effects associated with dopaminergic therapies .
  • Synthesis Innovations : Innovations in synthetic chemistry have allowed for more efficient production of EFPMA derivatives, which may lead to novel therapeutic agents targeting various diseases .

Properties

IUPAC Name

N-[(4-fluorophenyl)-phenylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCISJPDGDUEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601261140
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019384-92-9
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019384-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-fluoro-α-phenylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601261140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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